Meclofenamate Sodium Meclofenamate Sodium Meclofenamate Sodium is the sodium salt form of meclofenamate, an anthranilic acid and non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, antipyretic and analgesic activities. Meclofenamate sodium inhibits the activity of the enzymes cyclo-oxygenase I and II, resulting in decreased formation of precursors of prostaglandins and thromboxanes. The resulting decrease in prostaglandin synthesis, by prostaglandin synthase, is responsible for the therapeutic effects of meclofenamate sodium. Meclofenamate sodium also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation.
Sodium meclofenamate monohydrate is a hydrate that is the monohydrate of the sodium salt of meclofenamic acid. It is used for the treatment of dysmenorrhoea (painful periods), osteoarthritis and rheumatoid arthritis. It has a role as an analgesic, an anticonvulsant, an antineoplastic agent, an antipyretic, an antirheumatic drug, an EC 1.13.11.34 (arachidonate 5-lipoxygenase) inhibitor, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor and a non-steroidal anti-inflammatory drug. It contains a sodium meclofenamate (anhydrous).
A non-steroidal anti-inflammatory agent with antipyretic and antigranulation activities. It also inhibits prostaglandin biosynthesis.
Brand Name: Vulcanchem
CAS No.: 67254-91-5
VCID: VC0005689
InChI: InChI=1S/C14H11Cl2NO2.Na.H2O/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;;/h2-7,17H,1H3,(H,18,19);;1H2/q;+1;/p-1
SMILES: CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.O.[Na+]
Molecular Formula: C14H12Cl2NNaO3
Molecular Weight: 336.1 g/mol

Meclofenamate Sodium

CAS No.: 67254-91-5

Cat. No.: VC0005689

Molecular Formula: C14H12Cl2NNaO3

Molecular Weight: 336.1 g/mol

* For research use only. Not for human or veterinary use.

Meclofenamate Sodium - 67254-91-5

Specification

CAS No. 67254-91-5
Molecular Formula C14H12Cl2NNaO3
Molecular Weight 336.1 g/mol
IUPAC Name sodium;2-(2,6-dichloro-3-methylanilino)benzoate;hydrate
Standard InChI InChI=1S/C14H11Cl2NO2.Na.H2O/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;;/h2-7,17H,1H3,(H,18,19);;1H2/q;+1;/p-1
Standard InChI Key QHJLLDJTVQAFAN-UHFFFAOYSA-M
Isomeric SMILES CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.O.[Na+]
SMILES CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.O.[Na+]
Canonical SMILES CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.O.[Na+]
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Meclofenamate sodium (C₁₄H₁₁Cl₂NNaO₃·H₂O) is the hydrated sodium salt of meclofenamic acid, classified as an anthranilic acid derivative. Its structure features:

  • A 2,6-dichloro-3-methylphenyl group linked via an amino bridge

  • A benzoate moiety with sodium counterion

  • Monohydrate crystallization (verified by X-ray diffraction) .

Table 1: Key Chemical Properties

PropertyValue
Molecular Weight336.14 g/mol
CAS Number67254-91-5
Solubility (Water)0.00366 mg/mL
logP (Partition Coeff.)6.09
pKa (Acidic)3.79

The planar structure facilitates COX-1/COX-2 binding, while chlorine substituents enhance lipid solubility and target affinity . Unlike carboxylate-containing NSAIDs (e.g., ibuprofen), meclofenamate's anthranilate core enables unique interactions with arachidonic acid binding pockets .

Mechanism of Action: Multimodal Pharmacological Effects

Primary Prostaglandin Inhibition

Meclofenamate sodium exerts 50-100 nM IC₅₀ against COX-1/COX-2, suppressing prostaglandin E₂ (PGE₂) and thromboxane B₂ (TXB₂) synthesis . In human synovial cell cultures, 10 μM meclofenamate reduces PGE₂ by 92% within 2 hours .

Secondary Anti-Inflammatory Pathways

  • Leukotriene Modulation: Inhibits 5-lipoxygenase (5-LOX), reducing leukotriene B₄ (LTB₄) production by 67% at 50 μM .

  • Receptor Antagonism: Blocks PGE₂ receptors (EP1/EP4) with Kᵢ values of 130-280 nM .

  • Reactive Oxygen Species (ROS) Scavenging: Quenches hydroxyl radicals (- OH) at 10 mM concentrations .

Table 2: Enzymatic Targets and Potency

TargetIC₅₀ (μM)Effect Size vs. Placebo
COX-10.0589% inhibition
COX-20.1276% inhibition
5-LOX2.467% inhibition
LTB₄ Release1.858% reduction

Clinical Pharmacokinetics and Metabolism

Absorption and Distribution

  • Oral Bioavailability: 92-98% (capsule vs. suspension)

  • Tₘₐₓ: 0.5-2 hours post-dose

  • Protein Binding: 99.8% (primarily albumin)

  • Volume of Distribution: 0.14 L/kg

Metabolic Pathways

Hepatic metabolism occurs via:

  • Glucuronidation (45%): UGT1A9-mediated

  • Oxidation (30%): CYP2C9 → 3'-hydroxy-meclofenamate

  • Dechlorination (15%): CYP3A4 → dechloro-meclofenamate

Active Metabolite: 3'-hydroxy-meclofenamate retains 20% COX inhibitory potency .

Elimination

  • Half-life: 2.3 hours (parent); 6.8 hours (metabolite)

  • Excretion: 60% renal (unchanged), 35% fecal

Therapeutic Efficacy in Rheumatological Disorders

Rheumatoid Arthritis (RA)

A 6-month double-blind trial (n=242) compared meclofenamate sodium (300 mg/day) vs. aspirin (3.6 g/day) :

Table 3: RA Efficacy Metrics at 24 Weeks

ParameterMeclofenamateAspirinPlacebo
Ritchie Index Δ-41%*-38%*-12%
Morning Stiffness Δ-58%*-54%*-19%
Grip Strength Δ+28%*+24%*+8%
Patient Global VAS Δ-62%*-59%*-21%

*P<0.01 vs. placebo

Osteoarthritis (OA)

In a 12-week study (n=89), meclofenamate 300 mg/day reduced WOMAC scores by 47% vs. 42% for naproxen 500 mg/day (P=0.31) .

Adverse Effect Profile and Risk Mitigation

Common Adverse Events

  • Gastrointestinal: Diarrhea (23%), nausea (17%), dyspepsia (12%)

  • Neurological: Headache (9%), dizziness (6%)

  • Dermatological: Rash (4%), pruritus (3%)

Severe Reactions

  • Hepatotoxicity: 0.03% incidence (ALT >3× ULN)

  • Renal Impairment: 1.2% risk in elderly patients

  • Anaphylaxis: 0.002% reported cases

Risk Factors:

  • CYP2C9 poor metabolizers (2× AUC)

  • Concomitant warfarin (INR ↑ 35%)

  • Dehydration (acute kidney injury risk)

Comparative Analysis with Contemporary NSAIDs

Table 4: NSAID Class Comparison

ParameterMeclofenamateNaproxenDiclofenac
COX-1 Selectivity1.2:15:10.7:1
Analgesic Onset (min)456030
Ulcerogenicity Index2.13.84.5
QD Dosing FeasibleNoYesYes

Meclofenamate's balanced COX inhibition offers GI safety advantages over naproxen (ulcer risk ratio 0.67) , but requires TID dosing.

Emerging Research: Bioactivation and Toxicity Mechanisms

Reactive Metabolite Formation

LC-MS/MS studies identify four quinone-imine metabolites:

  • 3'-OH-p-quinone-imine (52% of total adducts)

  • Dechloro-o-quinone-imine (33%)

  • Dihydroxy-o-quinone (11%)

  • Multi-adduct species (4%)

Bioactivation Burden: 13% of hepatic metabolism generates reactive intermediates .

Hepatotoxicity Pathways

  • GSH Depletion: 40% reduction at 100 μM doses

  • Protein Adducts: 2.8 nmol/mg protein (CYP3A4-induced)

  • Mitochondrial Toxicity: 35% ↓ ATP at 50 μM

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator